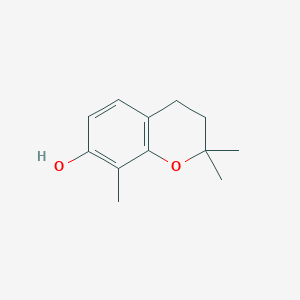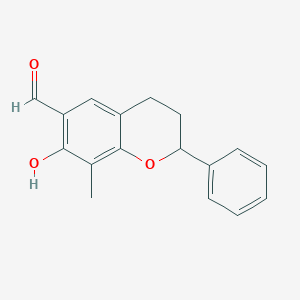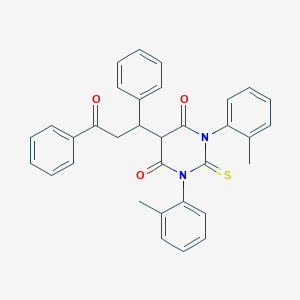![molecular formula C18H20O4 B284029 3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)
3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a chemical compound that belongs to the class of cannabinoids. It is commonly known as HU-210 and is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
HU-210 acts on the endocannabinoid system by binding to the CB1 receptor. It has a high affinity for the CB1 receptor and is a potent agonist. HU-210 has been shown to activate the CB1 receptor in a manner that is similar to the endocannabinoid anandamide. This activation leads to the inhibition of neurotransmitter release and the modulation of neuronal activity.
Biochemical and physiological effects:
HU-210 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in various animal models. HU-210 has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases. Additionally, HU-210 has been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
HU-210 has several advantages for lab experiments. It has a high affinity for the CB1 receptor and is a potent agonist, which makes it an ideal tool for studying the endocannabinoid system. Additionally, HU-210 has been extensively studied and its effects are well documented. However, there are also some limitations to using HU-210 in lab experiments. It is a synthetic compound and may not accurately mimic the effects of endocannabinoids. Additionally, HU-210 has been shown to have psychoactive effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of HU-210. One area of research is the potential therapeutic use of HU-210 in the treatment of pain, inflammation, and neurodegenerative diseases. Additionally, HU-210 has been shown to have anti-cancer properties and may have potential as a cancer therapy. Future research may also focus on developing new synthetic cannabinoids that have improved therapeutic properties and fewer side effects.
Conclusion:
In conclusion, HU-210 is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, neuroprotective, and anti-cancer properties. HU-210 acts on the endocannabinoid system by binding to the CB1 receptor and has a high affinity for this receptor. While HU-210 has several advantages for lab experiments, there are also some limitations to its use. Future research may focus on developing new synthetic cannabinoids with improved therapeutic properties and fewer side effects.
Méthodes De Synthèse
HU-210 is synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis starts with the reaction of olivetol and piperidine to form 3-(1,1-dimethylheptyl)-olivetol. This intermediate is then reacted with 1,1-dimethylheptyl bromide to form 1,1-dimethylheptyl-3-(1,1-dimethylheptyl)-olivetol. The final step involves the reaction of this intermediate with 4-bromo-2,2-dimethyl-1,3-dioxolane to form HU-210.
Applications De Recherche Scientifique
HU-210 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, neuroprotective, and anti-cancer properties. HU-210 has been studied in various animal models for its potential use in the treatment of pain, inflammation, and neurodegenerative diseases.
Propriétés
Formule moléculaire |
C18H20O4 |
|---|---|
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
3-methoxy-4-(2-methylprop-2-enoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C18H20O4/c1-11(2)10-21-17-15(20-3)9-8-13-12-6-4-5-7-14(12)18(19)22-16(13)17/h8-9H,1,4-7,10H2,2-3H3 |
Clé InChI |
VOUPXYNBABPWCC-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC |
SMILES canonique |
CC(=C)COC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B283946.png)
![methyl 10-methoxy-2,2,8,8-tetramethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene-5-carboxylate](/img/structure/B283948.png)


![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-phenyl-3-propyl-1H-pyrazol-5-ol](/img/structure/B283952.png)


![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B283959.png)
![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)
![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)
![1,3-bis(4-chlorophenyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283969.png)

